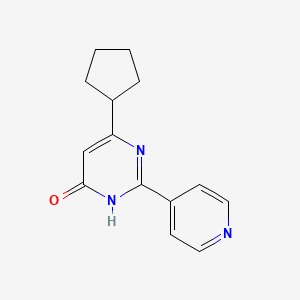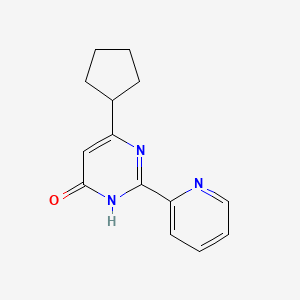
4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one, also known as CPI-613, is a novel anticancer drug that has been gaining attention in the scientific community due to its potential in treating various types of cancer. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which plays a crucial role in the energy metabolism of cancer cells.
作用機序
4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one targets the mitochondrial TCA cycle, which is a key metabolic pathway in cancer cells that provides energy for cell growth and proliferation. This compound inhibits two enzymes in the TCA cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which leads to a disruption in the energy metabolism of cancer cells. This disruption ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. In preclinical studies, this compound has been shown to induce oxidative stress, disrupt mitochondrial function, and inhibit DNA synthesis in cancer cells. These effects ultimately lead to the induction of apoptosis in cancer cells. In clinical trials, this compound has been shown to improve overall survival and reduce tumor burden in patients with pancreatic cancer and acute myeloid leukemia.
実験室実験の利点と制限
One advantage of using 4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one in lab experiments is its specificity for cancer cells. This compound targets the mitochondrial TCA cycle, which is upregulated in cancer cells but not in normal cells. This specificity makes this compound a promising drug for cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to induce oxidative stress and disrupt mitochondrial function, which could lead to toxicity in normal cells.
将来の方向性
There are several future directions for the research and development of 4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one. One direction is to investigate the potential of this compound in combination with other anticancer drugs. This compound has been shown to sensitize cancer cells to chemotherapy, and combining it with other drugs could lead to improved outcomes in cancer treatment. Another direction is to investigate the potential of this compound in treating other types of cancer. While this compound has shown promising results in treating pancreatic cancer and acute myeloid leukemia, more research is needed to determine its effectiveness in other types of cancer. Finally, further studies are needed to investigate the potential toxicity of this compound in normal cells, as well as its long-term effects on cancer patients.
Conclusion:
In conclusion, this compound is a novel anticancer drug that targets the mitochondrial TCA cycle, leading to the induction of apoptosis in cancer cells. Its specificity for cancer cells and promising results in preclinical and clinical trials make it a promising drug for cancer treatment. However, more research is needed to determine its effectiveness in other types of cancer and its potential toxicity in normal cells.
合成法
The synthesis of 4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one involves a multi-step process that starts with the reaction of cyclopentanone with ethyl acetoacetate to form cyclopentanone ethyl acetoacetate. This compound is then reacted with 2-chloropyridine to form 4-cyclopentyl-2-pyridin-4-yl-3-butyn-2-one. Finally, the last step involves the cyclization of 4-cyclopentyl-2-pyridin-4-yl-3-butyn-2-one with guanidine to form this compound.
科学的研究の応用
4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one has been extensively studied in preclinical and clinical trials for its potential in treating various types of cancer, including pancreatic cancer, acute myeloid leukemia, and solid tumors. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In clinical trials, this compound has shown promising results in improving overall survival and reducing tumor burden in patients with pancreatic cancer and acute myeloid leukemia.
特性
IUPAC Name |
4-cyclopentyl-2-pyridin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-13-9-12(10-3-1-2-4-10)16-14(17-13)11-5-7-15-8-6-11/h5-10H,1-4H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINUZAQPEZUWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)NC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7356275.png)
![6,7-difluoro-2-[(3-hydroxyphenyl)methyl]-3H-quinazolin-4-one](/img/structure/B7356279.png)
![3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol](/img/structure/B7356282.png)
![6-[[2-(hydroxymethyl)piperidin-1-yl]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356289.png)
![2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one](/img/structure/B7356296.png)
![N-[(1-hydroxycyclohexyl)methyl]-4-oxo-3H-quinazoline-2-carboxamide](/img/structure/B7356302.png)
![3-bromo-N-[4-(dimethylamino)-6-oxo-1H-pyrimidin-5-yl]pyridine-2-carboxamide](/img/structure/B7356307.png)
![2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356311.png)
![3-[(2-Tert-butyl-1,3-thiazol-4-yl)methylsulfanyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356332.png)
![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356333.png)
![3-[2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7356338.png)

![(1R,2R)-N-(4,6-dimethyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)-2-(3-methylphenyl)cyclopropane-1-carboxamide](/img/structure/B7356358.png)
![2-[4-(5-Methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B7356363.png)